molecular formula C29H28N6O B609311 MpsBAY2a CAS No. 1382477-96-4

MpsBAY2a

Cat. No. B609311
M. Wt: 476.58
InChI Key: MDYKTGNHXNTATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MpsBAY2a is a potent and selective Mps1 inhibitor . It is selective for Mps1 over a panel of 220 kinases . It exhibits anticancer activity in human cancer cells . The preparation of a combination containing an imidazopyridazine derivative is useful for the treatment of cancer .


Molecular Structure Analysis

MpsBAY2a has a molecular formula of C29H28N6O . Its exact mass is 476.23 and its molecular weight is 476.584 . The InChI Key is MDYKTGNHXNTATG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

MpsBAY2a has a chemical formula of C29H28N6O . Its exact mass is 476.23 and its molecular weight is 476.584 . The elemental analysis shows that it contains C, 73.09; H, 5.92; N, 17.63; O, 3.36 .

Scientific Research Applications

1. Advanced Models for Biology and Medicine

Microphysiological systems (MPS), including organs-on-chips and 3D organ constructs, are revolutionizing the fields of biology, medicine, pharmacology, physiology, and toxicology. These systems provide more accurate in-vitro models for various human organs, greatly enhancing research and testing processes in pharmaceutical development. They offer significant advancements over traditional cell cultures and animal studies by better representing human organ interactions and responses to drugs and environmental toxins (Wikswo, 2014).

2. Drug Development and Regulatory Processes

Despite their potential, MPS are yet to be widely adopted in the pharmaceutical industry and regulated drug authorization processes. The key challenges identified include the qualification level of MPS-based assays and communication gaps between stakeholders, which slow down industrial adoption and regulatory acceptance. Addressing these issues is essential for harnessing the full potential of MPS in patient benefit and animal welfare in drug development (Marx et al., 2020).

3. Enhancing Biomedical Research with Integrated Sensors

The integration of sensors into MPS, particularly in cardiac microphysiological devices, has opened new avenues for non-invasive, real-time monitoring of tissue contractile stresses. This advancement allows for more precise studies of drug responses and the development of human stem cell-derived tissues, representing a significant leap in biomedical research and drug testing capabilities (Lind et al., 2016).

4. Dynamic Skin and Liver Multi-Organ Models

The development of multi-organ chip technology, such as the HUMIMIC Chip2, which incorporates skin models, has enabled the investigation of topically exposed chemicals. This model provides valuable insights into the pharmacokinetics and pharmacodynamics of substances, offering a more comprehensive understanding of their effects on human skin and liver. This is particularly relevant for cosmetics ingredients and their risk assessment (Kühnl et al., 2020).

5. Space Research: Tissue Chips in Microgravity

The use of MPS in space, particularly aboard the International Space Station, is a groundbreaking initiative. This approach provides unique insights into human physiology and disease modeling under microgravity conditions, expanding our understanding of human health both on Earth and in space (Low & Giulianotti, 2019).

properties

IUPAC Name

N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYKTGNHXNTATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MpsBAY2a

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.